10H-Phenothiazine, 10-benzoyl-, 5-oxide
Description
Contextualization of Phenothiazine (B1677639) Core Structure within N,S-Heterocyclic Systems
The phenothiazine core is a prominent member of the N,S-heterocyclic systems, characterized by a tricyclic structure where two benzene (B151609) rings are fused to a central 1,4-thiazine ring. bldpharm.com This arrangement of nitrogen and sulfur atoms within the central ring imparts a unique, non-planar "butterfly" conformation to the molecule. dtic.mil This structural feature is a defining characteristic of phenothiazines and plays a significant role in their chemical and physical properties. The numbering of the phenothiazine ring system assigns the sulfur atom the 5-position and the nitrogen atom the 10-position. pharmaffiliates.com
Phenothiazine and its derivatives are electron-rich systems capable of participating in reversible oxidation-reduction processes, which often lead to the formation of colored radical cations. dtic.milnist.gov This redox activity is central to their diverse applications.
Significance of Sulfur Oxidation in Phenothiazine Derivatives
The oxidation of the sulfur atom at the 5-position to form a sulfoxide (B87167) (5-oxide) or a sulfone (5,5-dioxide) is a critical transformation in phenothiazine chemistry. This oxidation significantly alters the electronic and conformational properties of the molecule. The introduction of an oxygen atom to the sulfur center modulates the electron density of the entire ring system. nih.gov
Sulfoxidation can impact the biological activity of phenothiazine derivatives. For instance, in the context of phenothiazine-based drugs, sulfoxidation can lead to metabolites with different pharmacological profiles compared to the parent drug. The oxidation state of the sulfur atom also influences the photophysical properties of these compounds, with oxidized derivatives often exhibiting unique fluorescence and phosphorescence characteristics. This has led to their exploration in materials science for applications in organic light-emitting diodes (OLEDs) and sensors.
Overview of Research Trends in Phenothiazine 5-Oxide and Sulfoxide Chemistry
Research into phenothiazine 5-oxides and sulfoxides has evolved from primarily studying the metabolism of phenothiazine-based drugs to exploring their potential in materials science and catalysis. The ability to fine-tune the electronic properties of the phenothiazine core through oxidation has opened up new avenues for the design of novel functional materials. nih.gov
Recent trends include the synthesis of novel phenothiazine 5-oxide derivatives with tailored photoluminescence properties for use in optoelectronic devices. There is also growing interest in the catalytic activity of phenothiazine sulfoxides, which have been investigated as photocatalysts in organic synthesis. The electrochemical behavior of these compounds continues to be an active area of research, providing insights into their redox properties and potential applications in electrochemical sensing.
Specific Research Focus on 10H-Phenothiazine, 10-benzoyl-, 5-oxide
While the broader field of phenothiazine 5-oxide chemistry is well-documented, specific and detailed research on this compound is limited in publicly available literature. This article aims to consolidate the available information and provide a scientifically grounded overview of this particular compound, drawing on data from closely related analogues where necessary.
The synthesis of the parent compound, 10-benzoylphenothiazine, has been reported and involves the reaction of phenothiazine with benzoyl chloride. A plausible route to this compound would involve the subsequent oxidation of the sulfur atom. General methods for the oxidation of phenothiazines to their 5-oxides often utilize oxidizing agents such as hydrogen peroxide.
The following table presents crystallographic data for the closely related compound, 10-acetyl-10H-phenothiazine 5-oxide, which can serve as a reference for the expected structural parameters of this compound.
| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions |
| 10-acetyl-10H-phenothiazine 5-oxide | C₁₄H₁₁NO₂S | Monoclinic | P2₁/c | a = 10.33 Å, b = 9.08 Å, c = 12.98 Å, β = 98.7° |
Data for 10-acetyl-10H-phenothiazine 5-oxide is provided for comparative purposes due to the lack of specific data for this compound.
Structure
3D Structure
Properties
CAS No. |
62409-50-1 |
|---|---|
Molecular Formula |
C19H13NO2S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(5-oxophenothiazin-10-yl)-phenylmethanone |
InChI |
InChI=1S/C19H13NO2S/c21-19(14-8-2-1-3-9-14)20-15-10-4-6-12-17(15)23(22)18-13-7-5-11-16(18)20/h1-13H |
InChI Key |
PUJDEFDJHJDNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3S(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 10h Phenothiazine, 10 Benzoyl , 5 Oxide
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the structure of novel compounds. Techniques like NMR, IR, Raman, and mass spectrometry would be essential in confirming the identity and purity of 10H-Phenothiazine, 10-benzoyl-, 5-oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: In a hypothetical ¹H NMR spectrum, the protons on the phenothiazine (B1677639) and benzoyl rings would exhibit complex splitting patterns in the aromatic region. The introduction of the electron-withdrawing benzoyl group at the nitrogen atom and the sulfoxide (B87167) group would significantly influence the chemical shifts of the nearby protons compared to the parent phenothiazine structure.
¹³C NMR: The ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the benzoyl group would appear at a characteristic downfield shift.
A comprehensive 2D NMR analysis (such as COSY, HSQC, and HMBC) would be necessary to unambiguously assign all proton and carbon signals and confirm the connectivity of the benzoyl group to the nitrogen atom of the phenothiazine ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the sulfoxide (S=O) and the amide carbonyl (C=O) stretching vibrations. The S=O stretch typically appears in the range of 1030-1070 cm⁻¹, while the C=O stretch of the benzoyl group would be expected around 1670-1690 cm⁻¹.
Interactive Table: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |
| C=O (Amide) | ~1670 - 1690 | Stretch |
| C=C (Aromatic) | ~1450 - 1600 | Stretch |
| S=O (Sulfoxide) | ~1030 - 1070 | Stretch |
| C-N | ~1250 - 1350 | Stretch |
| C-S | ~600 - 800 | Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The exact mass of the molecular ion peak would confirm the elemental composition of this compound (C₁₉H₁₃NO₂S). Analysis of the fragmentation pattern could reveal the loss of the benzoyl group or other characteristic fragments, further confirming the structure.
Solid-State Structural Determination via X-ray Crystallography
Single-Crystal X-ray Diffraction Studies of this compound and Analogues
While a single-crystal X-ray structure for this compound is not available in the surveyed literature, data from analogues such as 10-benzyl-10H-phenothiazine 9-oxide provide valuable insights into the expected structural features. These studies consistently show a folded conformation for the phenothiazine core.
Analysis of Molecular Geometry and Conformational Features (e.g., Butterfly Angle, Non-Planar Structure)
The central thiazine (B8601807) ring in phenothiazine derivatives is not planar. It adopts a folded "butterfly" conformation along the N-S axis.
Butterfly Angle: This dihedral angle between the two benzene (B151609) rings is a key conformational parameter. In related phenothiazine oxides, this angle is influenced by the nature of the substituents on the nitrogen and sulfur atoms. For this compound, the steric bulk of the benzoyl group and the presence of the sulfoxide would dictate the precise folding of the molecule.
Non-Planar Structure: The non-planar structure arises from the sp³ hybridization of the nitrogen atom and the geometry around the sulfur atom. The orientation of the sulfoxide oxygen (axial vs. equatorial) and the benzoyl group would be a critical aspect of its conformational analysis.
Interactive Table: Comparison of Butterfly Angles in Phenothiazine Analogues
| Compound | Butterfly Angle (°) | Reference |
| 10H-Phenothiazine 5-oxide | 18.40 | researchgate.net |
| 10-Benzyl-10H-phenothiazine 9-oxide | 23.4 | sci-hub.se |
This data from analogues suggests that this compound would also exhibit a significantly non-planar structure with a distinct butterfly angle.
Based on a thorough review of available scientific literature, detailed experimental and theoretical studies focusing specifically on This compound are not present in the search results.
Information regarding the precise intermolecular interactions, crystal packing motifs, DFT-based geometry optimization, and the conformational energy landscape for this exact compound is not available. While research exists for structurally related compounds such as 10-acetyl-10H-phenothiazine 5-oxide and 10-benzyl-10H-phenothiazine 5-oxide, the user's explicit instruction to focus solely on this compound prevents the inclusion of data from these analogues.
Therefore, the requested article with the specified outline cannot be generated with scientific accuracy at this time.
Based on a comprehensive search of available scientific literature, it has been determined that specific quantum chemical calculations and detailed electronic property analyses for the compound This compound are not publicly available.
While computational studies have been published for structurally similar compounds, such as 10-acetyl-10H-phenothiazine 5-oxide, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these related molecules.
Therefore, it is not possible to generate the requested article with the required scientifically accurate and specific data for each outlined section and subsection. The necessary detailed research findings for "this compound" are absent from the current body of scientific literature accessible through the search.
Electronic Structure and Computational Investigations of 10h Phenothiazine, 10 Benzoyl , 5 Oxide
Theoretical Basis for Intramolecular Interactions and Electronic Communication
The electronic architecture of 10H-Phenothiazine, 10-benzoyl-, 5-oxide is intricately shaped by the interplay of its constituent functional groups, namely the phenothiazine (B1677639) core, the N-benzoyl substituent, and the sulfoxide (B87167) group. Computational chemistry provides a powerful lens through which to examine the intramolecular interactions and electronic communication within this molecule. While direct computational studies on this compound are not extensively available in the current body of literature, a robust theoretical framework can be constructed by drawing parallels with closely related, computationally characterized analogues such as 10-Acetyl-10H-phenothiazine 5-oxide (APTZ) and 3,7-dinitro-10H-phenothiazine 5-oxide.
At the heart of the molecule lies the phenothiazine nucleus, which, in its unoxidized state, is an electron-rich heterocyclic system. nepjol.info The introduction of an oxygen atom at the sulfur bridge to form the 5-oxide derivative significantly alters the electronic landscape. The sulfoxide group acts as an electron-withdrawing group, which reduces the electron-donating capacity of the phenothiazine core. nih.gov This is a critical factor in modulating the intramolecular charge distribution.
Further influencing the electronic properties is the 10-benzoyl group attached to the nitrogen atom. The benzoyl group, with its carbonyl moiety, is also electron-withdrawing in nature. The combined presence of the sulfoxide and benzoyl groups is anticipated to significantly lower the energy of the frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), when compared to the parent 10H-phenothiazine.
Computational investigations on 10-Acetyl-10H-phenothiazine 5-oxide (APTZ), a close structural analogue, offer valuable insights. scispace.comresearchgate.net Density Functional Theory (DFT) calculations on APTZ reveal the distribution of the frontier molecular orbitals. The HOMO is typically localized over the electron-rich phenothiazine ring system, while the LUMO is expected to have significant contributions from the N-acyl group. scispace.comresearchgate.net This separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon electronic excitation. For this compound, a similar distribution is expected, with the benzoyl group playing a role analogous to the acetyl group in APTZ.
The electronic communication between the phenothiazine core and the benzoyl group is mediated through the nitrogen atom. The degree of this communication is influenced by the geometry of the molecule, particularly the dihedral angle between the plane of the benzoyl group and the phenothiazine nucleus. Natural Bond Orbital (NBO) analysis performed on APTZ indicates that intramolecular charge transfer contributes to the stabilization of the molecule. usc.edu A similar stabilizing effect through ICT is expected in the 10-benzoyl derivative.
The influence of strongly electron-withdrawing groups on the electronic properties of phenothiazine S-oxides has been demonstrated in computational studies of 3,7-dinitro-10H-phenothiazine 5-oxide. nih.gov In this molecule, the two nitro groups, which are potent electron-withdrawing moieties, significantly lower the LUMO energy. nih.gov This leads to a redshift in the emission spectrum compared to other phenothiazine S-oxide derivatives. nih.gov By analogy, the benzoyl group in this compound, while less powerfully electron-withdrawing than two nitro groups, will still modulate the electronic transitions and photophysical properties of the molecule.
The molecular electrostatic potential (MESP) surface, another tool from computational chemistry, provides a visual representation of the charge distribution. For molecules like APTZ, the MESP surface shows negative potential localized around the oxygen atoms of the sulfoxide and acetyl groups, indicating these are regions susceptible to electrophilic attack. scispace.comresearchgate.net Conversely, positive potential is typically found around the hydrogen atoms of the aromatic rings. scispace.comresearchgate.net A similar charge distribution is anticipated for this compound, highlighting the polarized nature of the molecule.
The following table summarizes key computational parameters for 10-Acetyl-10H-phenothiazine 5-oxide (APTZ), which can be used to infer the properties of this compound.
| Computational Parameter | Calculated Value for 10-Acetyl-10H-phenothiazine 5-oxide (APTZ) | Reference |
|---|---|---|
| HOMO-LUMO Energy Gap | Data not explicitly stated in search results | scispace.comresearchgate.net |
| First Allowed Dipole Transition (Calculated) | ~278 nm (in gas phase) | scispace.com |
| Nature of Electronic Transitions | Predominantly π→π* | scispace.com |
Photophysical Properties and Spectroscopic Response of 10h Phenothiazine, 10 Benzoyl , 5 Oxide
Absorption and Emission Spectroscopy
The absorption and emission characteristics of 10-benzoyl-10H-phenothiazine 5-oxide are governed by the nature of its constituent parts and their electronic coupling.
The UV-Visible absorption spectrum of N-substituted phenothiazine (B1677639) derivatives typically displays multiple bands corresponding to various electronic transitions. For phenothiazine derivatives in general, absorption bands are often ascribed to n-π* and π-π* transitions. nih.gov The addition of an N-acyl group, such as a benzoyl group, and the oxidation of the sulfur atom are known to modulate the energies of the frontier molecular orbitals, thereby shifting these absorption bands.
While a specific spectrum for 10-benzoyl-10H-phenothiazine 5-oxide is not detailed in the available literature, related N-substituted phenothiazines exhibit characteristic absorption profiles. For instance, a N-phosphoryl phenothiazine derivative shows absorption bands at 280 nm and 234 nm, attributed to n-π* and π-π* transitions, respectively. nih.gov The oxidation of the sulfur atom to a sulfoxide (B87167) (S=O) generally reduces the electron-donating strength of the phenothiazine core, which can influence the energy of intramolecular charge transfer (ICT) transitions. nih.govacs.org
The fluorescence of phenothiazine derivatives is highly sensitive to substitution and the oxidation state of the sulfur atom. Generally, phenothiazine S-oxide and its N-alkyl analogs exhibit fluorescence in the 350–450 nm region. nih.gov The introduction of electron-withdrawing groups can lead to the formation of an intramolecular charge transfer (ICT) excited state, which often results in broad, structureless, and solvent-dependent emission spectra. elsevierpure.com
Studies on related systems show that synthetically tuning the sulfur oxidation state can lead to highly efficient emission in phenothiazine-oxide and dioxide derivatives. nih.gov This suggests that 10-benzoyl-10H-phenothiazine 5-oxide likely possesses significant fluorescent properties, although specific quantum yield data is not presently available. The emission would originate from a charge-transfer state, influenced by the donor phenothiazine-5-oxide core and the acceptor benzoyl group.
Phenothiazine derivatives, particularly N-acyl substituted compounds, are noted for their phosphorescence properties. nih.gov The presence of the sulfoxide group, with its d-pπ bonds, can also promote phosphorescence. nih.gov Research on the direct precursor, 10-benzoyl-10H-phenothiazine (also known as (10H-phenothiazin-10-yl)(phenyl)methanone), provides significant insight. This compound is reported to exhibit phosphorescence emission with a maximum at approximately 530 nm. mdpi.com
Table 1: Phosphorescence Data for Related N-Acylphenothiazine Derivatives
| Compound Name | Phosphorescence Maximum (λp) | Reference |
|---|---|---|
| (10H-phenothiazin-10-yl)(phenyl)methanone | 530 nm | mdpi.com |
The oxidation of the phenothiazine sulfur atom is a known strategy for enhancing phosphorescence, often enabling room temperature phosphorescence (RTP). researchgate.net The S=O group can facilitate intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁), a prerequisite for phosphorescence. The combination of the N-benzoyl group and the S-oxide group in the target molecule is therefore expected to yield significant phosphorescent properties, potentially including RTP.
Excited State Dynamics and Energy Transfer
The fate of the molecule following photoexcitation is determined by a series of dynamic processes, including internal conversion, intersystem crossing, and charge transfer.
Transient absorption (TA) spectroscopy is a powerful technique for probing the excited states of molecules. In studies of related phenothiazine derivatives, TA spectroscopy has been used to identify the spectral signatures of excited states and determine their lifetimes. nih.gov Nanosecond time-resolved experiments on similar compounds have revealed the involvement of the lowest triplet excited state in the deactivation pathways. nih.gov
For donor-acceptor systems like 10-benzoyl-10H-phenothiazine 5-oxide, TA spectra would be expected to show features corresponding to the locally excited state of the phenothiazine moiety, the triplet state, and potentially the radical ions formed in a charge-separated state. The decay kinetics of these spectral features would provide the lifetimes of the respective excited states, offering insight into the efficiency of processes like intersystem crossing and charge recombination.
The donor-acceptor nature of 10-benzoyl-10H-phenothiazine 5-oxide strongly suggests that intramolecular charge transfer plays a key role in its excited-state dynamics. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), largely localized on the electron-donating phenothiazine core, to the lowest unoccupied molecular orbital (LUMO), which is expected to have significant contributions from the electron-withdrawing benzoyl and sulfoxide groups.
Advanced ultrafast spectroscopic techniques, such as broadband fluorescence up-conversion, are used to directly observe the dynamics of this photoinduced ICT. nih.govacs.org In related phenothiazine systems, these measurements have elucidated the mechanism of charge transfer, which can sometimes involve conformational changes, such as twisting, leading to a twisted intramolecular charge transfer (TICT) state. nih.gov The oxidation of the sulfur atom to a sulfoxide reduces the donor strength of the phenothiazine unit compared to its non-oxidized counterpart. nih.govacs.org This tuning of the donor strength directly impacts the energy and dynamics of the ICT process. For 10-benzoyl-10H-phenothiazine 5-oxide, ultrafast measurements would be crucial to map the pathway from the initial Franck-Condon excited state to the relaxed, charge-transfer emissive state.
Influence of Oxidation State on Luminescent Behavior
The oxidation of the sulfur atom in the 10-benzoyl-10H-phenothiazine framework serves as a critical switch, modulating the emissive properties of the molecule. This alteration is primarily due to the changes in electronic structure and the availability of different excited state deactivation pathways.
The parent compound, 10-benzoyl-10H-phenothiazine , is characterized by its phosphorescent emission. Studies on N-acylphenothiazine derivatives have shown that these compounds typically exhibit phosphorescence in the visible region, spanning from 460 nm to 600 nm. Specifically, (10H-phenothiazin-10-yl)(phenyl)methanone, another name for the unoxidized compound, displays a phosphorescence maximum at approximately 530 nm. nih.gov This long-lived emission arises from the triplet excited state, facilitated by intersystem crossing from the initial singlet excited state.
Upon oxidation to the sulfoxide, 10H-Phenothiazine, 10-benzoyl-, 5-oxide , a notable shift in the luminescent behavior is observed. While specific data for this exact compound is limited, the general class of phenothiazine S-oxides is known to exhibit fluorescence. nih.gov This fluorescence typically occurs in the 350 nm to 450 nm range. nih.gov The introduction of the electron-withdrawing sulfoxide group alters the energy levels of the molecular orbitals, making radiative decay from the singlet excited state (fluorescence) a more favorable process compared to intersystem crossing to the triplet state.
The following table summarizes the observed and expected luminescent properties of 10-benzoyl-10H-phenothiazine across its different oxidation states based on available data for the compound and its analogues.
| Compound Name | Oxidation State | Predominant Luminescence | Emission Maximum (approx.) |
| 10-benzoyl-10H-phenothiazine | Sulfide (B99878) (S) | Phosphorescence | 530 nm |
| This compound | Sulfoxide (SO) | Fluorescence (Expected) | 350 - 450 nm (Range) |
| 10-benzoyl-10H-phenothiazine, 5,5-dioxide | Sulfone (SO₂) | Non-luminescent (Expected) | - |
These findings underscore the critical role of the sulfur oxidation state in tuning the photophysical response of phenothiazine-based molecules. The ability to switch between different emissive states through controlled oxidation highlights the potential for designing novel materials for applications in sensing, imaging, and optoelectronics.
Chemical Reactivity and Mechanistic Studies of 10h Phenothiazine, 10 Benzoyl , 5 Oxide
Redox Chemistry and Oxidation State Transitions of 10H-Phenothiazine, 10-benzoyl-, 5-oxide
The redox behavior of phenothiazine (B1677639) derivatives is a cornerstone of their diverse applications. The introduction of a benzoyl group at the nitrogen atom and an oxygen atom at the sulfur atom in this compound significantly influences its electronic properties and, consequently, its oxidation and reduction pathways.
Investigations into the Reversible Oxidation and Reduction Pathways of the Sulfoxide (B87167) Moiety
While specific electrochemical data for this compound are not extensively documented in publicly available literature, the general principles of phenothiazine redox chemistry provide a framework for understanding its behavior. Phenothiazines are known to undergo reversible one-electron oxidation to form stable radical cations. nih.gov The presence of the electron-withdrawing benzoyl group at the 10-position is expected to make the oxidation of the phenothiazine core more difficult compared to its N-alkyl or N-aryl counterparts, thus shifting its oxidation potential to more positive values. nih.gov
The sulfoxide moiety introduces additional complexity to the redox landscape. The sulfur atom in the sulfoxide is in a higher oxidation state compared to the sulfide (B99878) in the parent phenothiazine. This suggests that the sulfoxide can be reduced back to the sulfide. The reversibility of this S=O bond reduction under electrochemical or chemical conditions would be a key factor in its potential applications in redox-based catalysis or materials science.
Formation and Stability of Oxidized Intermediates (e.g., Radical Cations)
The one-electron oxidation of the phenothiazine ring system typically leads to the formation of a nitrogen-centered radical cation. nih.gov The stability of this radical cation is a hallmark of the phenothiazine scaffold and is crucial for its utility in photoredox catalysis. nih.gov In the case of this compound, the formation of a radical cation would involve the removal of an electron from the π-system of the phenothiazine core.
The stability of this radical cation would be influenced by the electronic effects of both the N-benzoyl and S-oxide groups. The electron-withdrawing nature of the benzoyl group could potentially destabilize the positively charged radical cation. Conversely, the sulfoxide group, also being electron-withdrawing, would further impact the electronic distribution and stability of this intermediate. Spectroelectrochemical studies would be instrumental in confirming the formation of the radical cation, characterizing its absorption spectrum, and determining its lifetime. The color change observed during the oxidation of some phenothiazine derivatives, often to a pink or green solution, is indicative of the formation of such radical cation species. nih.gov
Role as a Photocatalyst in Organic Transformations
Phenothiazine derivatives have emerged as a powerful class of organic photocatalysts, valued for their strong reducing abilities in the excited state. nih.govacs.org While research has predominantly focused on N-aryl and N-alkyl phenothiazines, their sulfoxide counterparts are gaining attention as active photocatalysts in their own right. nih.gov
Application of Phenothiazine Sulfoxides in Reductive Activation Processes
Recent studies have demonstrated that phenothiazine sulfoxides can act as potent photocatalysts for reductive activation processes. nih.gov For instance, N-phenylphenothiazine sulfoxide has been successfully employed in the reductive activation of cyclic malonyl peroxides to generate complex γ-lactones from simple olefins. nih.govacs.org This reactivity stems from the ability of the excited state of the phenothiazine sulfoxide to engage in single electron transfer (SET) to a suitable substrate.
Although direct applications of this compound as a photocatalyst are not yet widely reported, its structural similarity to other photoactive phenothiazine sulfoxides suggests potential in similar transformations. The electron-withdrawing benzoyl group would likely modulate its photophysical properties, such as its absorption spectrum, excited-state lifetime, and redox potentials, which are critical parameters for photocatalytic efficiency.
Mechanistic Studies of Photocatalytic Cycles (e.g., Catalyst Regeneration, Product Formation)
The proposed photocatalytic cycle for transformations mediated by phenothiazine sulfoxides typically involves the following key steps: nih.gov
Photoexcitation: The phenothiazine sulfoxide catalyst absorbs visible light, promoting it to an electronically excited state.
Single Electron Transfer (SET): The excited catalyst transfers an electron to the substrate, leading to its reductive activation and the formation of the phenothiazine sulfoxide radical cation.
Substrate Transformation: The activated substrate undergoes further chemical reactions to form the desired product.
Catalyst Regeneration: The phenothiazine sulfoxide radical cation is reduced back to its ground state, completing the catalytic cycle. This reduction can occur through various pathways, including reaction with a sacrificial electron donor or another reaction intermediate.
Detailed mechanistic investigations, including time-resolved spectroscopy, cyclic voltammetry, and computational studies, are essential to fully elucidate the intricacies of the photocatalytic cycle for a specific catalyst like this compound. nih.gov Understanding these details is crucial for optimizing reaction conditions and expanding the scope of its synthetic applications.
Derivatization Reactions and Synthetic Transformations
The synthesis and derivatization of this compound are key to exploring its properties and potential applications.
The synthesis of the precursor, 10-benzoylphenothiazine, is achieved through the reaction of phenothiazine with benzoyl chloride. dtic.mil This N-acylated phenothiazine serves as the starting material for the target sulfoxide.
The direct oxidation of the sulfur atom in 10-benzoylphenothiazine provides a route to this compound. A reported method for this transformation involves the use of m-chloroperbenzoic acid (mCPBA) in dichloromethane (B109758) at room temperature. sci-hub.se
| Precursor | Reagent | Product | Reference |
| 10-Benzoylphenothiazine | m-Chloroperbenzoic acid (mCPBA) | This compound | sci-hub.se |
Further derivatization of this compound could involve modifications at various positions. For instance, electrophilic aromatic substitution on the benzene (B151609) rings of the phenothiazine core could introduce additional functional groups, thereby tuning its electronic and steric properties. Alternatively, transformations of the benzoyl group could provide access to a wider range of N-substituted derivatives. Such derivatization strategies are essential for developing new compounds with tailored properties for applications in materials science, catalysis, and medicinal chemistry.
Reactions at the N10-Benzoyl Group (e.g., Hydrolysis, further functionalization)
The N10-benzoyl group, an amide functionality, introduces a site for both cleavage and modification reactions. The reactivity of this group is influenced by the electronic nature of the phenothiazine ring system and the presence of the sulfoxide.
Hydrolysis: The N-benzoyl group in this compound can be cleaved through hydrolysis under both acidic and basic conditions to yield 10H-phenothiazine-5-oxide and benzoic acid. The ease of this hydrolysis is dependent on the reaction conditions.
Under acidic conditions, the reaction is initiated by protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to release the phenothiazine-5-oxide and benzoic acid.
Further Functionalization: While the primary reaction at the N10-benzoyl group is its removal, the phenothiazine nitrogen, once deprotected, offers a site for further functionalization. The resulting 10H-phenothiazine-5-oxide can be re-acylated, alkylated, or arylated to introduce a variety of substituents at the N10 position, allowing for the synthesis of a diverse range of phenothiazine derivatives.
| Reaction | Reagents and Conditions | Products | Notes |
| Acid-Catalyzed Hydrolysis | H3O+, heat | 10H-Phenothiazine-5-oxide, Benzoic acid | Protonation of the carbonyl oxygen facilitates nucleophilic attack by water. |
| Base-Catalyzed Hydrolysis | OH-, heat | 10H-Phenothiazine-5-oxide, Benzoic acid | Nucleophilic attack of hydroxide (B78521) on the carbonyl carbon. |
| N-Functionalization (Post-Hydrolysis) | Various electrophiles (e.g., acyl chlorides, alkyl halides) | N-Substituted phenothiazine-5-oxides | Allows for the introduction of diverse functional groups at the nitrogen atom. |
Reactions Involving the Sulfoxide Linkage
The sulfoxide group is a key reactive center in this compound, susceptible to both reduction and rearrangement reactions.
Reduction (Deoxygenation): The sulfoxide can be reduced back to the corresponding sulfide, 10-benzoylphenothiazine. This deoxygenation reaction is a common transformation for sulfoxides and can be achieved using a variety of reducing agents. Common reagents for this purpose include phosphorus-based reagents like triphenylphosphine (B44618) (PPh3) in the presence of iodine or other activators, and various silane (B1218182) and borane (B79455) reagents. The reaction mechanism with PPh3/I2, for example, is thought to involve the formation of an intermediate phosphonium (B103445) salt, which then undergoes nucleophilic attack by the sulfoxide oxygen, leading to the formation of triphenylphosphine oxide and the sulfide.
Pummerer Rearrangement: In the presence of an acid anhydride (B1165640), such as acetic anhydride or trifluoroacetic anhydride (TFAA), sulfoxides bearing an α-hydrogen can undergo a Pummerer rearrangement. While the phenothiazine sulfoxide itself does not have an α-hydrogen on the sulfur atom, the reaction can be relevant in the context of its interaction with the aromatic rings. The reaction typically involves acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate. Subsequent attack by a nucleophile (e.g., acetate) at a carbon adjacent to the sulfur can lead to α-functionalized sulfides. In the case of phenothiazine sulfoxides, the reaction can potentially lead to ring-functionalized products. The use of trifluoroacetic anhydride is known to promote this type of rearrangement under milder conditions. researchgate.net
Thermal Rearrangement: Phenothiazine S-oxides can also be subject to thermal rearrangements, although specific studies on the 10-benzoyl derivative are limited. In some cases, thermal treatment of N-oxides can lead to rearrangements such as the Meisenheimer rearrangement, which involves the migration of an N-alkyl or N-benzyl group to the oxygen atom. nih.gov While the N-benzoyl group is not typically prone to this specific rearrangement, the thermal stability of the molecule and the potential for other thermally induced transformations are areas for further investigation.
| Reaction | Reagents and Conditions | Products | Mechanistic Notes |
| Reduction (Deoxygenation) | PPh3/I2, or other reducing agents (e.g., silanes, boranes) | 10-Benzoylphenothiazine, Triphenylphosphine oxide | Involves nucleophilic attack of the sulfoxide oxygen on an activated phosphorus species. |
| Pummerer Rearrangement | Acetic anhydride or Trifluoroacetic anhydride | Ring-functionalized phenothiazine derivatives | Proceeds via a thionium ion intermediate, leading to functionalization of the aromatic core. |
Advanced Applications in Materials Science
Optoelectronic Devices
While various phenothiazine (B1677639) derivatives have been successfully utilized as host materials in OLEDs, facilitating efficient energy transfer and device stability, there is no specific research detailing the use or performance of 10H-Phenothiazine, 10-benzoyl-, 5-oxide for this purpose.
The electron-donating nature of the phenothiazine core makes its derivatives attractive for applications in organic photovoltaics. Nevertheless, studies specifically investigating the application of This compound in photovoltaic devices and for light-to-current conversion have not been reported.
Sensing Technologies
The scientific literature does not currently contain studies focused on the application of This compound in the development of sensing technologies.
Data Storage Applications
There is no available research to suggest the use of This compound in data storage applications.
Anti-Counterfeiting and Optical Recording Technologies
Currently, there are no published reports on the application of This compound in the fields of anti-counterfeiting or optical recording.
Polymerization Inhibition Mechanisms
Research has identified This compound as a compound of interest in the context of biological polymerization inhibition. Specifically, it has been synthesized and evaluated for its antiproliferative activity, which is linked to its ability to inhibit tubulin polymerization. sci-hub.se
Microtubules, which are essential components of the cellular cytoskeleton, are formed by the polymerization of tubulin protein dimers. The dynamic process of microtubule assembly and disassembly is critical for cell division (mitosis). Disruption of this process can lead to cell cycle arrest and subsequent cell death, a mechanism exploited by many anticancer agents. sci-hub.se
The study of N-benzoylated phenothiazines, including the S-oxidized analogue This compound , has been part of an effort to develop potent inhibitors of tubulin polymerization for therapeutic purposes. sci-hub.se While detailed mechanistic studies specifically on the 5-oxide derivative are part of a broader investigation, the general approach involves evaluating how these compounds interact with tubulin to prevent the formation of microtubules. This inhibition disrupts the mitotic spindle, a key structure in cell division, thereby impeding the proliferation of cancer cells. sci-hub.se
Electrocatalysis in Chemical Systems
While direct and specific research into the electrocatalytic applications of This compound is not extensively documented in current scientific literature, the broader family of phenothiazine derivatives has demonstrated significant potential in this field. The inherent redox activity of the phenothiazine core structure is a key attribute that underpins its utility in electrocatalysis. Phenothiazines can undergo stable and reversible one-electron redox processes, making them effective mediators in electrochemical reactions. nih.govrsc.org This capacity to shuttle electrons suggests that phenothiazine-based compounds could be instrumental in developing novel catalytic systems for a variety of chemical transformations.
The electrochemical behavior of phenothiazine itself has been a subject of study, particularly its oxidation to form reactive intermediates like phenothiazin-5-ium. nih.govresearchgate.net This process highlights the accessibility of different oxidation states within the phenothiazine framework, a crucial feature for an electrocatalyst which must interact with substrates at varying electrochemical potentials.
Investigations into specific phenothiazine derivatives have provided concrete evidence of their electrocatalytic capabilities. For instance, certain modified phenothiazines have been successfully employed as electrocatalysts for the oxidation of NADH (the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide). researchgate.net In these systems, the phenothiazine derivative adsorbed on an electrode surface facilitates the oxidation of NADH at a lower overpotential than on an unmodified electrode. This catalytic effect is a clear indication of the potential for phenothiazine-based materials in the development of biosensors and biofuel cells where NADH oxidation is a key reaction.
The electrocatalytic efficiency of these derivatives can be evaluated through techniques like cyclic voltammetry, which measures the current response of the catalyst to a sweeping potential. researchgate.net Key parameters such as the catalytic rate constant and the reduction in overpotential are used to quantify the performance of the electrocatalyst.
While the benzoyl and sulfoxide (B87167) functionalities of This compound would undoubtedly influence its electronic properties and, by extension, its redox potential and catalytic activity, the specifics of these effects remain an open area for research. The electron-withdrawing nature of the benzoyl group attached to the nitrogen atom, along with the presence of the S-oxide, would modulate the electron density of the phenothiazine ring system. This tuning of electronic properties is a common strategy in the design of catalysts with tailored reactivity. Therefore, it is plausible that This compound could exhibit unique electrocatalytic properties, though empirical studies are needed to confirm this.
The exploration of phenothiazine derivatives extends to their use in non-aqueous organic redox flow batteries, where their stable redox cycling is a highly desirable characteristic. chemrxiv.org Furthermore, their application as redox mediators in enzymatic and chemical oxidations further underscores the versatility of the phenothiazine scaffold in facilitating electron transfer processes. utwente.nlresearchgate.net These applications, while not strictly electrocatalysis in the same vein as NADH oxidation, are built upon the same fundamental electrochemical principles.
Interactive Data Table: Electrochemical Properties of a Phenothiazine Derivative
The following table presents data on the electrochemical behavior of a phenothiazine derivative, illustrating the type of information used to assess electrocatalytic potential.
| Compound | Anodic Peak Potential (Epa) vs. Ag/AgCl | Cathodic Peak Potential (Epc) vs. Ag/AgCl | Application |
| Phenothiazine (PTZ) | 0.55 V | 0.45 V | Precursor for reactive intermediates nih.gov |
Structure Property Relationships in 10h Phenothiazine, 10 Benzoyl , 5 Oxide Systems
Impact of N-Benzoyl Substitution on Electronic Structure and Photophysical Characteristics
The introduction of a benzoyl group at the N-10 position of the phenothiazine (B1677639) ring system imposes significant changes on the molecule's electronic and photophysical properties. The benzoyl group acts as an electron-withdrawing moiety, which effectively decreases the electron density on the nitrogen atom and, by extension, the entire tricyclic core. This electronic perturbation directly influences the energy levels of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
This modification has profound effects on the compound's interaction with light. N-acylated phenothiazines, including the 10-benzoyl derivative, are noted for their distinct phosphorescence properties. Research indicates that compounds like (10H-phenothiazin-10-yl)(phenyl)methanone exhibit phosphorescence emissions in the range of 460–600 nm. nih.gov This emission originates from the triplet excited state (T1) to the singlet ground state (S0) and is often enhanced in N-acyl derivatives due to the promotion of intersystem crossing (ISC), a process where the molecule transitions from a singlet excited state to a triplet excited state. The electron-withdrawing nature of the benzoyl group can facilitate this process, making phosphorescence a more dominant relaxation pathway compared to fluorescence.
Role of the S-Oxide Moiety in Modulating Redox Behavior and Luminescence
The oxidation of the sulfur atom to a sulfoxide (B87167) (S=O) group further modulates the molecule's properties, adding another layer of functional complexity. The S-oxide moiety is a strong electron-withdrawing group, which has two primary consequences: it alters the redox behavior and enhances luminescence.
Redox Behavior: The parent phenothiazine is known for its electron-rich nature and low oxidation potential, making it easily oxidizable. nih.gov The introduction of the S-oxide group significantly increases the oxidation potential, making the molecule more resistant to oxidation. nih.gov This is because the electron-withdrawing sulfoxide group stabilizes the HOMO, requiring more energy to remove an electron. Electrochemical studies on phenothiazine derivatives confirm that oxidation primarily occurs at the sulfur and nitrogen centers, and the presence of electron-withdrawing groups makes these processes more energetically demanding. chemrxiv.org
Luminescence: Oxidized phenothiazine chromophores, including S-oxide derivatives, have garnered significant attention for their excellent photoluminescence properties. rsc.org The S-oxide group contributes to:
Enhanced Phosphorescence: Similar to the N-benzoyl group, the S=O group can promote intersystem crossing, leading to high phosphorescence quantum yields. rsc.org
Structural Rigidity: The S=O group alters the geometry of the central ring, which can hinder non-radiative decay pathways and lead to longer-lived emission lifetimes. rsc.org
Inhibition of Aggregation: The non-planar structure of phenothiazine S-oxides can inhibit intermolecular π-π stacking. This is particularly beneficial in the solid state, as it reduces aggregation-caused quenching and triplet-triplet annihilation, thereby improving luminescence efficiency. nih.gov
Collectively, these attributes make phenothiazine S-oxide derivatives promising candidates for applications in organic light-emitting diodes (OLEDs) and chemical sensors. rsc.orggoogle.com
Comparison with Parent Phenothiazine and Phenothiazine 5,5-Dioxide Derivatives
To fully appreciate the unique properties of 10H-Phenothiazine, 10-benzoyl-, 5-oxide, it is instructive to compare it with its parent compound, 10H-Phenothiazine (PTZ), and its fully oxidized counterpart, phenothiazine 5,5-dioxide. The primary distinction lies in the oxidation state of the sulfur atom, which transitions from a sulfide (B99878) (electron-donating) in PTZ to a sulfoxide (electron-withdrawing) and finally to a sulfone (strongly electron-withdrawing) in the 5,5-dioxide.
| Property | 10H-Phenothiazine | 10H-Phenothiazine, 5-oxide | 10H-Phenothiazine, 5,5-dioxide |
| Sulfur Moiety | Sulfide (-S-) | Sulfoxide (-S=O) | Sulfone (-SO2-) |
| Electronic Nature of Sulfur | Electron-donating | Electron-withdrawing | Strongly electron-withdrawing |
| Oxidation Potential | Low | Intermediate | High |
| Primary Luminescence | Fluorescence/Weak Phosphorescence | Strong Phosphorescence | Generally weak or quenched luminescence |
| HOMO Energy Level | High | Lower | Lowest |
| Molecular Geometry | Folded "butterfly" structure | Folded structure | Folded structure |
This table presents a qualitative comparison based on established principles of phenothiazine chemistry.
The parent PTZ is an excellent electron donor with a relatively high HOMO energy level. nih.gov Upon oxidation to the S-oxide, the HOMO level is stabilized (lowered in energy), and the molecule gains strong phosphorescent properties. rsc.org Further oxidation to the 5,5-dioxide (sulfone) results in a significant hypsochromic (blue) shift in the absorption spectra compared to the sulfide derivatives. rsc.org While phenothiazine-5,5-dioxide derivatives are chemically very stable, their luminescence is often quenched, particularly phosphorescence. nih.gov Therefore, the S-oxide represents a "sweet spot," balancing chemical stability with desirable luminescent properties.
Rational Design Principles for Tuning Material Properties based on Structural Modifications
The structure-property relationships discussed provide a clear framework for the rational design of new functional materials based on the phenothiazine scaffold. rsc.org By strategically modifying the core structure, researchers can fine-tune the electronic, optical, and electrochemical properties for specific applications, such as in solar cells, OLEDs, and flow batteries. tandfonline.comresearchgate.netnih.govchemrxiv.org
Key design principles include:
Tuning Redox Potentials: The oxidation potential can be systematically adjusted by introducing electron-donating or electron-withdrawing groups. Adding donor groups (e.g., alkoxy) to the phenothiazine rings will lower the oxidation potential, while adding acceptor groups (like the S-oxide or nitro groups) will raise it. chemrxiv.org This is critical for aligning energy levels in electronic devices.
Modulating Emission Wavelength and Quantum Yield: The color and efficiency of luminescence can be controlled. Extending the π-conjugated system, for instance by adding aromatic groups at the 3 and 7 positions, typically leads to a bathochromic (red) shift in both absorption and emission spectra. acs.org The choice of substituent on the N-10 position and the oxidation state of the sulfur are crucial levers for enhancing phosphorescence. nih.govrsc.org
Controlling Intermolecular Interactions: The inherent non-planar, butterfly structure of phenothiazine helps to suppress aggregation. tandfonline.com This can be further enhanced by introducing bulky substituents on the N-10 position or on the peripheral rings to enforce steric hindrance, which is vital for maintaining high emission efficiency in solid-state devices.
Balancing Donor-Acceptor Character: For applications requiring intramolecular charge transfer (ICT), a donor-acceptor (D-A) architecture is employed. rsc.org The phenothiazine core typically serves as the electron donor. By attaching various electron-accepting units and tuning the nature of the π-bridge connecting them, the ICT characteristics can be precisely controlled, influencing properties from nonlinear optics to solar energy conversion efficiency. acs.org
Through the deliberate application of these principles, scientists can engineer novel phenothiazine-based molecules like this compound with tailored properties for a wide array of advanced technological applications. rsc.org
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes for Complex Architectures
While the synthesis of 10H-Phenothiazine, 10-benzoyl-, 5-oxide can be achieved through the oxidation of its 10-benzoyl-10H-phenothiazine precursor, the future lies in developing more intricate molecular architectures built upon this core structure. Research efforts could be directed towards multi-step synthetic pathways that append additional functional moieties to the phenothiazine (B1677639) rings. This could involve electrophilic substitution to add electron-donating or -withdrawing groups, or transition-metal-catalyzed cross-coupling reactions to build extended π-conjugated systems.
Furthermore, inspiration can be drawn from the synthesis of other complex phenothiazine derivatives that have been successfully used to create bioactive molecules and functional materials. Methodologies such as those used to produce fluorinated phenothiazines and their subsequent oxidation to sulfones could be adapted to create a diverse library of 10-benzoyl-5-oxide analogs. researchgate.net The development of "green" synthetic approaches, such as electrochemical oxidation, also presents a promising avenue for synthesizing phenothiazine sulfoxides with greater efficiency and reduced environmental impact. chemrxiv.orgnih.gov
| Synthetic Strategy | Description | Potential Application for Target Compound | Reference |
| Direct Oxidation | Oxidation of the sulfur atom in the phenothiazine ring using reagents like H₂O₂ or m-CPBA. | A standard and reliable method to produce the 5-oxide and 5,5-dioxide derivatives. | researchgate.net |
| Ring Fusion | Extending the π-conjugation of the phenothiazine core by fusing additional aromatic rings. | Could create derivatives with red-shifted absorption and emission, suitable for NIR applications. | nih.gov |
| Electrochemical Synthesis | Using an electric current to drive the oxidation of the sulfur atom. | Offers a greener and potentially more controlled alternative to chemical oxidants. | chemrxiv.orgnih.gov |
| Smiles Rearrangement | A classical method for forming the core phenothiazine structure from precursors. | Foundational for creating novel phenothiazine backbones prior to N-benzoylation and S-oxidation. | rsc.org |
Development of Advanced Spectroscopic Probes for Chemical Processes
The inherent photophysical properties of oxidized phenothiazines make them excellent candidates for development as advanced spectroscopic probes. rsc.orgrsc.org The presence of the S=O group, which contains d-pπ bonds, can give rise to interesting phosphorescence properties. mdpi.comresearchgate.netnih.gov The combination of the N-benzoyl group and the S-oxide modification significantly alters the electronic landscape of the phenothiazine core compared to the parent compound, likely influencing its fluorescence and phosphorescence characteristics. mdpi.com
Future research should focus on systematically characterizing the photophysical properties of this compound and its derivatives. Studies could explore its potential as a sensor by introducing functional groups that exhibit changes in their emission spectra in response to specific analytes, such as metal ions, pH, or reactive oxygen species. The non-planar, butterfly-like structure of the phenothiazine core can help suppress aggregation-caused quenching, which is a desirable trait for fluorescent probes in various media. bohrium.com The reversible oxidative properties of the core scaffold also make these compounds attractive as probes for studying photoinduced electron transfer processes. mdpi.comnih.gov
| Property | Description | Relevance to Spectroscopic Probes | Reference |
| Fluorescence | Emission of light from a singlet excited state. | The primary mechanism for many chemical sensors and biological imaging agents. | mdpi.com |
| Phosphorescence | Emission of light from a triplet excited state; often longer-lived than fluorescence. | Useful for applications like time-resolved imaging, anti-counterfeiting, and OLEDs. | rsc.orgrsc.orgmdpi.com |
| Solvatochromism | Change in absorption or emission color with solvent polarity. | Allows the compound to act as a probe for the polarity of its microenvironment. | rsc.org |
| Redox Activity | The ability to be reversibly oxidized and reduced. | Enables use as a probe in electrochemical studies and for detecting redox-active species. | nih.govrsc.org |
Expansion of Applications in Emerging Material Science Fields
The unique structural and electronic properties of oxidized phenothiazines are driving their exploration in various fields of material science. rsc.orgrsc.org Their high phosphorescence quantum yields, excellent stability, and long-lived emission make them prime candidates for next-generation organic light-emitting diodes (OLEDs). rsc.orgrsc.org The N-benzoyl-5-oxide structure could be incorporated as a building block into polymers or dendrimers to create novel hole-transporting materials or emitters for optoelectronic devices. rsc.org
The field of photocatalysis has recently identified phenothiazine sulfoxides as a promising, yet underexplored, class of catalysts. acs.orgnih.gov Future work could investigate the photocatalytic activity of this compound in various organic transformations. Furthermore, the ability of some oxidized phenothiazines to exhibit room temperature phosphorescence (RTP) opens up applications in data storage, bioimaging, and anti-counterfeiting technologies. rsc.orgrsc.org Research into controlling the solid-state packing of these molecules could lead to materials with tailored luminescent and electronic properties.
| Application Area | Key Enabling Property | Future Direction | Reference |
| OLEDs | High phosphorescence quantum yield, good charge carrier mobility. | Design of polymers and small molecules incorporating the title compound as an emitter or host material. | rsc.orgrsc.orgresearchgate.net |
| Photocatalysis | Strong excited-state redox potentials. | Exploration as a metal-free photocatalyst for reductive or oxidative organic reactions. | acs.orgnih.gov |
| Sensors | Luminescence sensitivity to the chemical environment. | Development of chemosensors for detecting ions, small molecules, or changes in physical properties. | rsc.orgbohrium.com |
| Anti-Counterfeiting | Room Temperature Phosphorescence (RTP). | Incorporation into inks, polymers, or coatings for advanced security applications. | rsc.orgrsc.org |
Enhanced Computational Modeling for Predictive Material Design and Reaction Pathway Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of phenothiazine derivatives. nih.govacs.org Future research on this compound will greatly benefit from enhanced computational modeling. DFT calculations can be employed to predict key properties such as the geometry of the ground and excited states, HOMO-LUMO energy levels, absorption and emission spectra, and redox potentials. nih.gov
Such predictive modeling can accelerate the design of new materials. For example, by computationally screening a library of virtual derivatives with different substituents, researchers can identify candidates with optimized electronic properties for a specific application, such as a desired emission color for an OLED, before committing to synthetic efforts. researchgate.net Molecular dynamics simulations can provide insights into the solid-state packing of these materials, which is crucial for charge transport in electronic devices. Furthermore, computational models can be used to elucidate complex reaction mechanisms, helping to optimize synthetic routes and predict potential byproducts. researchgate.net
| Computational Method | Predicted Property | Application in Research | Reference |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), absorption/emission spectra, redox potentials. | Rational design of new materials with tailored optoelectronic properties; understanding structure-property relationships. | nih.govresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Excited-state properties, fluorescence and phosphorescence wavelengths. | Predicting the color and efficiency of potential OLED emitters and spectroscopic probes. | mdpi.com |
| Molecular Dynamics (MD) | Bulk morphology, intermolecular interactions, diffusion coefficients. | Simulating the solid-state packing of materials to predict charge mobility; studying interactions with other molecules. | researchgate.netmdpi.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interaction energies, reaction pathways in complex environments. | Modeling the behavior of the compound within a biological system or at a material interface. | semanticscholar.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
